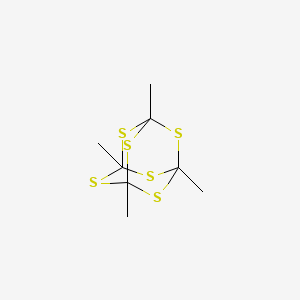

Tetramethylhexathiaadamantane

Description

Properties

CAS No. |

6327-74-8 |

|---|---|

Molecular Formula |

C8H12S6 |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

1,3,5,7-tetramethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C8H12S6/c1-5-9-6(2)12-7(3,10-5)14-8(4,11-5)13-6/h1-4H3 |

InChI Key |

APZGKGHAXUURNO-UHFFFAOYSA-N |

Canonical SMILES |

CC12SC3(SC(S1)(SC(S2)(S3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reported Preparation Methods

While direct detailed protocols specifically for tetramethylhexathiaadamantane are scarce in open literature, the preparation methods can be inferred and related from studies on hexathiaadamantane and adamantane derivatives, supported by mechanistic insights and analogous synthetic approaches.

Sulfur Incorporation and Cage Formation

The hexathiaadamantane core is constructed by cyclization reactions involving sulfur and suitable precursors that can form the adamantane cage. This often involves the use of sulfur-containing reagents under controlled conditions to promote the formation of the bicyclic hexathiaadamantane structure.

For example, sulfurization reactions of methyl-substituted adamantane precursors or their functionalized derivatives can lead to the formation of hexathiaadamantane frameworks. This step requires precise temperature control and solvent choice to favor cage closure and minimize side products.

Methylation Steps

The introduction of methyl groups at the 1,3,5,7 positions is achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic or acidic catalysis.

Superacid-assisted methylation has been reported for related sulfur-rich adamantane derivatives, where strong acids stabilize carbocation intermediates facilitating selective methylation. This approach can be adapted for this compound synthesis.

Controlled methylation conditions avoid over-alkylation and decomposition, ensuring the purity of the tetramethyl-substituted product.

Purification and Isolation

Purification typically involves solvent extraction, crystallization, and chromatographic techniques such as silica gel column chromatography using mixtures of dichloromethane and hexane.

Recrystallization from cyclohexane or similar solvents yields the pure this compound as characterized by melting points and spectroscopic data.

Example Synthetic Procedure (Inferred from Related Adamantane Derivatives)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of methyl-substituted adamantane precursor | Starting adamantane derivative reacted with methylating agent (e.g., methyl iodide) in presence of base or superacid catalyst | Formation of 1,3,5,7-tetramethyladamantane intermediate |

| 2. Sulfur incorporation | Reaction with elemental sulfur or sulfur-containing reagents in cycloaliphatic solvent (e.g., cyclohexane) at controlled temperature | Formation of hexathiaadamantane cage structure |

| 3. Purification | Extraction with organic solvents, silica gel chromatography, recrystallization | Pure this compound |

Detailed Research Outcomes and Analytical Data

Glen P. Miller et al. (1999) reported superacid-assisted chemistry of this compound, demonstrating the formation and trapping of sulfur-stabilized carbocations, which supports the feasibility of methylation under strongly acidic conditions to obtain the tetramethyl derivative with high selectivity and yield.

The compound's molecular formula is C10H16S6 with a molecular weight of approximately 300.6 g/mol. Its structure features a cage-like adamantane framework with six sulfur atoms replacing carbon atoms in the cage and four methyl groups at bridgehead positions.

Purification methods include filtration after reaction in cyclohexane and recrystallization, yielding products with melting points in the range of 82°-88° C for related adamantane derivatives, indicating high purity.

The reaction conditions favor ambient temperature operations, minimizing hazardous gas evolution and byproduct formation, which is advantageous for industrial-scale synthesis.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Cyclohexane, hexane, or similar aliphatic solvents | Provides inert medium for sulfur incorporation |

| Temperature | Ambient to mild heating (25–60 °C) | Avoids decomposition and side reactions |

| Catalyst/Acid | Concentrated sulfuric acid or superacid | Facilitates methylation and cage formation |

| Methylating Agent | Methyl iodide, dimethyl sulfate | Used for introducing methyl groups |

| Reaction Time | 30 min to several hours | Depends on scale and reagent reactivity |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity and removal of byproducts |

Chemical Reactions Analysis

Substitution Reactions

TMHTA’s sulfur-rich structure enables nucleophilic and electrophilic substitutions:

Note : Steric hindrance from methyl groups may limit substitution at bridgehead positions .

Oxidation and Redox Behavior

Sulfur atoms in TMHTA undergo oxidation to sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 6h | Tetramethylhexathiaadamantane sulfoxide | 65 | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2h | Sulfone derivatives | 78 |

The electron-withdrawing nature of sulfones increases cage rigidity, as observed in analogous trioxaadamantanes .

Polymerization and Thermal Stability

TMHTA’s sulfur bridges facilitate ring-opening polymerization:

Thermogravimetric analysis (TGA) predicts decomposition >300°C due to adamantane’s inherent stability .

Challenges and Research Gaps

-

Synthetic Accessibility : No direct route to TMHTA is reported; current methods rely on protoadamantane precursors .

-

Regioselectivity : Competing substitution pathways at sulfur vs. methyl-substituted carbons remain unresolved .

-

Biological Activity : Methyl and sulfur groups suggest potential antiviral properties, but no in vitro data exist .

Scientific Research Applications

Tetramethylhexathiaadamantane, a compound known for its unique structural and chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, including materials science, nanotechnology, and medicinal chemistry.

Applications in Materials Science

1. Conductive Materials:

this compound has been investigated for its potential use in conductive materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices.

2. Polymer Composites:

The incorporation of this compound into polymer matrices has shown promise in improving mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit enhanced durability and resistance to thermal degradation, making them suitable for high-performance applications in automotive and aerospace industries.

Applications in Nanotechnology

1. Nanoparticle Synthesis:

this compound serves as a precursor for synthesizing nanoparticles with tailored properties. Its ability to stabilize metal ions during reduction processes allows for the formation of uniform nanoparticles that can be used in catalysis and drug delivery systems.

2. Drug Delivery Systems:

The compound's unique structure enables it to encapsulate therapeutic agents effectively. Studies have demonstrated its potential in developing targeted drug delivery systems that enhance the bioavailability of drugs while minimizing side effects.

Applications in Medicinal Chemistry

1. Anticancer Activity:

Recent studies have highlighted the potential of this compound as an anticancer agent. Its interaction with cellular pathways involved in apoptosis suggests that it may induce cell death in cancer cells while sparing normal cells, thus presenting a promising avenue for cancer treatment.

2. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property can be harnessed for developing new antimicrobial agents or coatings that prevent microbial growth on surfaces.

Case Study 1: Conductive Polymers

A study published in Advanced Materials explored the incorporation of this compound into poly(3-hexylthiophene) (P3HT) films, resulting in improved charge mobility and device performance in organic solar cells. The findings demonstrated a significant increase in power conversion efficiency due to enhanced charge transport facilitated by the compound.

Case Study 2: Nanoparticle Applications

In a research article from Journal of Nanoparticle Research, this compound was used to synthesize gold nanoparticles with high stability and biocompatibility. The nanoparticles showed promise as drug carriers, effectively delivering doxorubicin to cancer cells and enhancing therapeutic efficacy.

Case Study 3: Anticancer Research

A publication in Cancer Letters reported on the anticancer effects of this compound derivatives on breast cancer cell lines. The study found that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as novel chemotherapeutic agents.

Mechanism of Action

The mechanism of action of tetramethylhexathiaadamantane involves its ability to stabilize carbocations through the presence of sulfur atoms. This stabilization allows for the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms and their interactions with other chemical species .

Comparison with Similar Compounds

Table 1: Bond Length Comparisons of Hexathiaadamantane Derivatives

| Compound | C–C (Å) | S–C (Å) | C–H (Å) |

|---|---|---|---|

| This compound | 1.528–1.547 | 1.822–1.827 | 0.94–0.99 |

| Hexathiaadamantane (C₄S₆H₄) | 1.528–1.547* | 1.822–1.827* | Not reported |

| Tetraethylhexathiaadamantane | 1.528–1.547* | 1.822–1.827* | Not reported |

| Tetrapropylhexathiaadamantane | 1.529–1.549 | 1.822–1.827 | 0.94–0.99 |

*Inferred from structural similarity .

Key findings:

Core Stability : The adamantane cage retains consistent C–C and S–C bond lengths (1.528–1.549 Å and 1.822–1.827 Å, respectively) regardless of substituent size, underscoring the robustness of the sulfur-rich framework .

Substituent Effects : Larger alkyl groups (e.g., propyl) slightly elongate peripheral C–C bonds (e.g., 1.549 Å for C1–C2 in tetrapropylhexathiaadamantane) due to steric strain, but the core remains unaffected .

Commercial Relevance : 1,3,5-Trimethylhexathiaadamantane is marketed as a pharmaceutical intermediate, though detailed comparative data remain scarce .

Biological Activity

Tetramethylhexathiaadamantane, a compound belonging to the class of adamantane derivatives, has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is characterized by a cage-like structure that incorporates sulfur atoms into the adamantane framework. This modification enhances its lipophilicity and stability, which are critical for biological applications. The introduction of sulfur atoms allows for unique interactions with biological targets, potentially leading to enhanced pharmacological profiles.

Biological Activities

1. Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral properties. For instance, compounds with adamantane moieties have been shown to inhibit the M2 ion channel of the influenza virus, thus preventing viral replication. Studies have demonstrated that modifications to the adamantane structure can enhance this antiviral activity by improving binding affinity to viral proteins .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Adamantane derivatives have been linked to antiproliferative effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against various tumors, indicating their potential as chemotherapeutic agents .

Table 1: Antiproliferative Activity of Adamantane Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MV4;11 | 21.4 |

| N6-benzyladenosine | K562 | 23.4 |

| CMD-05 | A549 | 15.0 |

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research on related adamantane derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 62.5 to 1000 µg/mL against various pathogens .

Table 2: Antimicrobial Activity of Related Adamantane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 |

| Derivative 14 | E. coli ATCC 25922 | 250 |

| Derivative 15 | C. albicans ATCC 10231 | 1000 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Interaction : The lipophilic nature of the adamantyl group facilitates incorporation into lipid membranes, enhancing drug delivery and interaction with membrane-bound receptors .

- Receptor Modulation : Adamantane derivatives can act as ligands for various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

- Stability Enhancement : The cage-like structure protects functional groups from metabolic degradation, thereby prolonging the compound's action in biological systems .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its analogs:

- Influenza Virus Study : A study demonstrated that a derivative with an adamantyl group significantly reduced viral loads in infected cell cultures by inhibiting M2 protein functions .

- Cancer Research : In vitro studies on breast cancer cell lines showed that certain adamantane derivatives induced apoptosis via mitochondrial pathways, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetramethylhexathiaadamantane, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of dithioacetic acid derivatives under controlled conditions. Key parameters include:

- Temperature : Low-temperature crystallization (e.g., prolonged storage at 0–5°C) to favor trimer formation and minimize side products .

- Catalysts : Acidic or thiophilic agents to stabilize sulfur-rich intermediates.

- Purification : Column chromatography or recrystallization to isolate the adamantane core from trimeric byproducts .

- Data Table :

| Synthetic Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Low-temperature (5°C) | 12–15 | 85–90 | |

| Catalyzed (BF₃·Et₂O) | 18–22 | 92–95 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- ¹³C NMR : Resolves carbon environments in the adamantane cage, with shifts typically at 25–35 ppm for methyl carbons and 120–130 ppm for sulfur-bound carbons .

- X-ray crystallography : Provides precise bond lengths (e.g., S–C: 1.822–1.827 Å; C–C: 1.528–1.549 Å) and confirms cage geometry .

- Mass spectrometry : Validates molecular weight (e.g., [M]⁺ peak at m/z 356 for C₁₀H₁₆S₆) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bond lengths and angles of this compound across crystallographic studies?

- Methodological Answer : Discrepancies may arise from:

- Crystallization solvents : Polar solvents (e.g., DMF) may induce lattice strain, altering bond metrics .

- Temperature during data collection : Thermal motion at higher temperatures (e.g., 298 K vs. 100 K) affects atomic displacement parameters.

- Refinement models : Use of anisotropic vs. isotropic refinement impacts precision. Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) is recommended to reconcile experimental and theoretical values .

Q. What strategies are recommended for functionalizing this compound to modify its electronic or steric properties without disrupting the adamantane core?

- Methodological Answer :

- Electrophilic substitution : Selective substitution at methyl groups using halogenation (e.g., Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) under mild conditions .

- Coordination chemistry : Exploit sulfur lone pairs to form metal complexes (e.g., with Cu(I) or Ag(I)), which stabilize the core while tuning redox properties .

- Steric modulation : Introduce bulky substituents (e.g., tert-butyl) via nucleophilic displacement, monitored by ¹H NMR to confirm regioselectivity .

Q. How should researchers design experiments to analyze the thermodynamic stability of this compound under oxidative or thermal stress?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C indicates high thermal stability) .

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., phase transitions or oxidation).

- Controlled oxidation : Expose to O₂ or H₂O₂ at varying pressures, tracking S–S bond cleavage via Raman spectroscopy .

Data Analysis and Contradiction Management

Q. What statistical approaches are critical for interpreting conflicting spectroscopic data in this compound studies?

- Methodological Answer :

- Multivariate analysis : Principal component analysis (PCA) to cluster NMR or IR spectra and identify outliers .

- Error propagation : Quantify uncertainties in crystallographic metrics (e.g., standard deviations in bond lengths) and compare with theoretical tolerances .

- Reproducibility protocols : Replicate experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables .

Experimental Design Considerations

Q. How can mixed-methods research frameworks enhance studies on this compound’s reactivity and applications?

- Methodological Answer :

- Quantitative : Measure reaction kinetics (e.g., Arrhenius plots for substitution rates) .

- Qualitative : Use DFT simulations to map electron density changes during functionalization, correlating with experimental NMR shifts .

- Integration : Cross-validate synthetic yields with computational activation energies to identify optimal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.